N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 5-Bromothiophene-2-sulfonamide can be synthesized by reacting 5-bromothiophene-2-sulfonyl fluoride with ammonium hydroxide in 2-methyltetrahydrofuran .
Molecular Structure Analysis
The molecular formula of “N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide” is C16H17FN2O3S2. The structure includes a pyrrolidine ring, which is a five-membered ring with nitrogen . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Chemical Reactions Analysis
While specific chemical reactions involving “N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide” are not detailed in the sources, thiophene derivatives are known to undergo various reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Scientific Research Applications
- SGLT2 Inhibition : 2-(4-Fluorophenyl)thiophene has been used to synthesize Canagliflozin , an inhibitor of the sodium-dependent glucose co-transporter 2 (SGLT2). Canagliflozin is employed for the treatment of type 2 diabetes mellitus .
- Theoretical Studies : Quantum chemistry calculations have been performed to analyze the optimized geometries, vibrational frequencies, and Mulliken charges of related thiophenes, including 3-(4-fluorophenyl)thiophene. These studies provide insights into their electronic structure and reactivity .
Medicinal Chemistry and Drug Development
Computational Chemistry and Quantum Calculations
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing similar structures have shown clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures have been found to interact with their targets, causing various changes . For instance, some indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways . For example, indole derivatives have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Pharmacokinetics
For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which is widely applied in carbon–carbon bond forming reactions, has been found to be exceptionally mild and functional group tolerant .
Result of Action
Similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The success of similar reactions, such as the suzuki–miyaura (sm) cross-coupling reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S2/c15-10-3-5-12(6-4-10)17-9-11(8-13(17)18)16-22(19,20)14-2-1-7-21-14/h1-7,11,16H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGQABHFBLYAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide |
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